6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazine core, a piperazine ring, and a benzodioxole moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Piperazine Derivatization: The benzodioxole moiety is then reacted with piperazine to form the benzodioxole-piperazine intermediate.
Triazine Core Formation: The intermediate is then reacted with cyanuric chloride to form the triazine core.
Final Coupling: The final step involves coupling the triazine core with 4-methoxyaniline under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a dopamine receptor agonist or antagonist.
Biological Studies: It can be used in studies related to neurotransmitter modulation and receptor binding.
Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as dopamine receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piribedil: A dopamine receptor agonist used in the treatment of Parkinson’s disease.
Trivastal: Another dopamine receptor agonist with similar applications.
Uniqueness
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine: stands out due to its unique combination of a triazine core, piperazine ring, and benzodioxole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H27N7O3 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H27N7O3/c1-31-18-5-3-17(4-6-18)25-23-27-21(26-22(24)28-23)14-30-10-8-29(9-11-30)13-16-2-7-19-20(12-16)33-15-32-19/h2-7,12H,8-11,13-15H2,1H3,(H3,24,25,26,27,28) |
InChI Key |
KNJAKHZLOXJHIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.